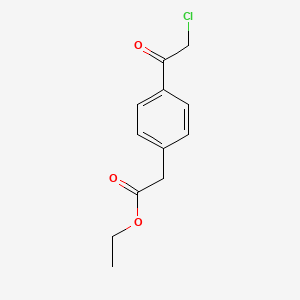

Ethyl 4-(chloroacetyl)-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(2-chloroacetyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-9-3-5-10(6-4-9)11(14)8-13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIBXLDZABFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 4 Chloroacetyl Phenylacetate

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group (-COCH₂Cl) is the most reactive site on the molecule for synthetic transformations. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the methylene (B1212753) carbon (CH₂) highly electrophilic and susceptible to attack by nucleophiles.

The primary reaction pathway for the chloroacetyl group is nucleophilic substitution, where the chlorine atom acts as a good leaving group. This Sₙ2 reaction is highly efficient with a variety of soft and hard nucleophiles.

Reaction with Amine Nucleophiles: Primary and secondary amines readily displace the chloride to form α-amino ketones. For example, reaction with a secondary amine like morpholine (B109124) would yield Ethyl 4-(2-morpholinoacetyl)phenylacetate. These reactions are typically run in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the HCl generated.

Reaction with Thiol Nucleophiles: Thiolates are excellent nucleophiles for this transformation, leading to the formation of α-thio ketones. The reaction of Ethyl 4-(chloroacetyl)-phenylacetate with a thiol, such as thiophenol in the presence of a base, would produce Ethyl 4-(2-(phenylthio)acetyl)phenylacetate.

Reaction with Cyanide: The cyanide ion (CN⁻) can be used to displace the chloride, forming a cyanomethyl ketone. This product is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Azide (B81097): Sodium azide reacts to form an α-azido ketone, which is a precursor for the synthesis of α-amino ketones via reduction or for the construction of triazoles through cycloaddition reactions.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Morpholine | α-Amino ketone |

| Thiolate | Thiophenol / Base | α-Thio ketone |

| Cyanide | Sodium Cyanide | α-Cyano ketone |

| Azide | Sodium Azide | α-Azido ketone |

While intermolecular reactions are more common, intramolecular cyclization is possible if a suitable nucleophile is present within the same molecule or is introduced into it. For this compound itself, direct intramolecular cyclization is not a facile pathway without prior modification. However, if the phenylacetate (B1230308) moiety were modified to contain a nucleophilic group (e.g., a hydroxyl or amino group), subsequent intramolecular Sₙ2 reaction with the chloroacetyl group could lead to the formation of a heterocyclic ring system.

Due to the reactivity of the chloromethyl carbon, this compound is an effective electrophilic synthon for the introduction of the -(C=O)CH₂- group. This is particularly useful in the synthesis of various heterocyclic compounds. For instance, it can react with binucleophilic species to form rings:

Hantzsch Thiazole (B1198619) Synthesis: Reaction with a thiourea (B124793) or thioamide derivative yields a 2-aminothiazole (B372263) ring system.

Imidazoline Synthesis: Condensation with an amidine can lead to the formation of substituted imidazolines.

Reactivity of the Ester Functional Group

The ethyl ester group (-COOCH₂CH₃) is less reactive than the chloroacetyl moiety but can undergo several important transformations under specific conditions. These reactions typically require acidic or basic catalysis or powerful reducing agents.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloroacetyl)-phenylacetic acid. This reaction can be carried out under acidic conditions (e.g., aqueous sulfuric acid) or, more commonly, under basic conditions (saponification) using a base like sodium hydroxide, followed by an acidic workup. Basic hydrolysis is generally faster but irreversible.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would lead to an equilibrium with the corresponding methyl ester, Mthis compound.

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This reaction would convert the ethyl ester group into a 2-hydroxyethyl group, yielding 2-(4-(chloroacetyl)phenyl)ethan-1-ol. It is important to note that LiAlH₄ can also reduce the ketone of the chloroacetyl group, leading to a diol product.

Reduction to Aldehyde: Selective reduction of the ester to an aldehyde is more challenging. It can be achieved using sterically hindered reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). This would yield 4-(chloroacetyl)-phenylacetaldehyde. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Table 2: Summary of Ester Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid |

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄) | Carboxylic Acid |

| Transesterification | R'OH, Acid or Base catalyst | New Ester |

| Reduction to Alcohol | LiAlH₄ | Primary Alcohol |

| Reduction to Aldehyde | DIBAL-H (-78 °C) | Aldehyde |

Reactions Involving the Aromatic Ring

The benzene (B151609) ring in this compound is substituted with two groups at the para positions: a chloroacetyl group (-C(O)CH₂Cl) and an ethyl acetate (B1210297) group (-CH₂COOEt). The electronic properties of these substituents dictate the regioselectivity of electrophilic aromatic substitution reactions.

The outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the directing effects of the existing substituents.

Chloroacetyl Group (-C(O)CH₂Cl): The carbonyl function is strongly electron-withdrawing due to both inductive and resonance effects. This deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.orglibretexts.org As a deactivating group, it directs incoming electrophiles to the meta position (positions 3 and 5 relative to the chloroacetyl group). wikipedia.org

Ethyl Acetate Group (-CH₂COOEt): The methylene bridge isolates the ester functionality from the ring, preventing direct resonance interaction. The primary influence is a weak electron-withdrawing inductive effect from the ester, which slightly deactivates the ring. Such alkyl-type substituents are generally considered ortho, para-directors. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -C(O)CH₂Cl (Chloroacetyl) | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta (Positions 3 & 5) |

| -CH₂COOEt (Ethyl Acetate) | Weakly Electron-Withdrawing (Inductive) | Weakly Deactivating | Ortho, Para (Positions 2 & 6) |

While traditional cross-coupling reactions like Suzuki or Heck typically involve aryl halides, the α-chloro ketone moiety of this compound offers a unique handle for palladium-catalyzed derivatization. Specifically, the carbon-chlorine bond in the chloroacetyl group can participate in α-arylation reactions. nobelprize.orgrsc.orgyoutube.com

Research has demonstrated that α-chloroacetates can undergo Suzuki-Miyaura cross-coupling with organotrifluoroborate salts in the presence of a palladium catalyst. nih.gov This methodology avoids harsh bases and proceeds under mild conditions, allowing for the coupling of various aryl and heteroaryl groups at the α-position of the ketone. Applying this to this compound would involve the reaction of the chloroacetyl group with an arylboronic acid or its derivative, leading to the formation of a new carbon-carbon bond and yielding an α-aryl ketone. This strategy provides a powerful tool for introducing molecular diversity for further derivatization. nih.gov

The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the α-arylated product and regenerate the catalyst. nobelprize.org

Derivatization Strategies for Structural Modification

The reactive chloroacetyl group is the primary site for various derivatization strategies, enabling significant structural modifications through amidation, heterocycle formation, and rearrangement reactions.

The α-chloro ketone functionality makes this compound an excellent substrate for nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

Reaction with primary or secondary amines leads to the straightforward formation of α-amino ketones, a form of amidation at the α-carbon. This reaction typically proceeds under mild conditions, often requiring only a weak base to neutralize the HCl byproduct. nih.gov Similarly, reaction with imides, such as phthalimide, via the Gabriel synthesis can be employed to introduce a primary amine functionality after a subsequent hydrolysis step. These reactions provide a direct route to a wide array of N-substituted derivatives, which are valuable precursors for pharmacologically active compounds. nih.gov

The bifunctional nature of the α-chloro ketone moiety makes it an ideal building block for the synthesis of various heterocyclic systems. One of the most prominent examples is the Hantzsch thiazole synthesis. researchgate.netorganic-chemistry.orgbepls.com

In this reaction, this compound can react with a thioamide (R-C(S)NH₂) to construct a thiazole ring. The mechanism involves the initial S-alkylation of the thioamide by the α-chloro ketone, forming an intermediate that subsequently cyclizes via dehydration to yield a 2,4-disubstituted thiazole. The resulting structure incorporates the phenylacetate backbone of the starting material. This method is highly versatile, allowing for the synthesis of a diverse library of thiazole derivatives by varying the thioamide reactant. researchgate.netnih.gov

Similarly, reaction with other binucleophiles can lead to the formation of different heterocyclic cores, such as imidazoles (with amidines) or quinoxalines (with ortho-phenylenediamines), highlighting the compound's utility as a scaffold in medicinal chemistry.

Table 2: Heterocycle Synthesis from this compound

| Reaction Name | Reactant | Resulting Heterocycle |

|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamide (e.g., Thiobenzamide) | Thiazole |

| Imidazole Synthesis | Amidine | Imidazole |

| Quinoxaline Synthesis | ortho-Phenylenediamine | Quinoxaline |

The structure of this compound, specifically the α-halo ketone group, suggests the potential for several classic rearrangement reactions.

Favorskii Rearrangement: This reaction is characteristic of α-halo ketones possessing an enolizable α'-proton, which are treated with a base. wikipedia.orgddugu.ac.in The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (like an alkoxide or amine) to give a rearranged carboxylic acid derivative. adichemistry.com For this compound, the presence of acidic protons on the methylene carbon of the phenylacetate moiety could potentially facilitate this rearrangement. However, the classic mechanism requires enolization away from the halogen. An alternative, the pseudo-Favorskii rearrangement, can occur in substrates where enolization is not possible. wikipedia.org A successful Favorskii rearrangement would result in a significant skeletal reorganization, potentially leading to a substituted phenylpropanoate derivative.

Willgerodt-Kindler Reaction: This reaction typically converts aryl alkyl ketones into the corresponding terminal amides or thioamides. wikipedia.orgorganic-chemistry.org The classic conditions involve heating the ketone with sulfur and a secondary amine like morpholine. synarchive.com While the substrate is an α-chloro ketone rather than a simple ketone, a derivative of this compound (e.g., where the chloride has been substituted) could potentially undergo this rearrangement. The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain. In this context, it could transform the acetyl moiety into a thioamide of phenylacetic acid, a reaction that has been demonstrated for acetophenones. mdma.ch

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Separation and Purity Determination Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of Ethyl 4-(chloroacetyl)-phenylacetate, GC-MS would be instrumental in identifying any volatile impurities or byproducts from its synthesis. The gas chromatograph would separate the components of a sample, and the mass spectrometer would provide a mass spectrum for each component, allowing for its identification based on the fragmentation pattern.

Despite the utility of this technique, no specific GC-MS studies detailing the analysis of this compound, its retention time, or the mass spectra of its potential volatile products were found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Conformation

A search for crystallographic data for this compound did not yield any specific results, such as a Crystallographic Information File (CIF) or detailed structural parameters. While studies on other phenylacetate (B1230308) derivatives have been published, providing insights into the general structural features of this class of compounds, direct crystallographic confirmation for the title compound is not currently available in the public crystallographic databases.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present. For this compound, with a molecular formula of C₁₂H₁₃ClO₃, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 59.88 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.46 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.73 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.94 |

| Total | 240.70 | 100.00 |

Experimental elemental analysis data that confirms these theoretical percentages for a synthesized sample of this compound could not be located in the available scientific literature. Such data would be a critical component in the characterization of any newly synthesized batch of the compound to verify its empirical formula and purity.

Computational and Theoretical Investigations of Ethyl 4 Chloroacetyl Phenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for determining the ground state properties of moderately large organic molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters. researchgate.netorientjchem.org

For Ethyl 4-(chloroacetyl)-phenylacetate, DFT would be used to optimize the molecular geometry to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net These computed parameters can be compared with experimental data if available, with methods like MP2 and B3LYP often showing good agreement with experimental values. orientjchem.org The energetics of the molecule, including its heat of formation, can also be determined, providing a measure of its stability. researchgate.net

Table 1: Representative Predicted Ground State Geometric Parameters for this compound using DFT Note: This table presents typical, expected values for key parameters based on DFT calculations of similar molecular structures. Actual values would be obtained from a specific computational run.

| Parameter | Description | Predicted Value |

| C-C (phenyl ring) | Bond length within the aromatic ring | ~1.39 - 1.40 Å |

| C=O (acetyl) | Bond length of the acetyl carbonyl | ~1.21 Å |

| C=O (ester) | Bond length of the ester carbonyl | ~1.22 Å |

| C-Cl | Bond length of the carbon-chlorine bond | ~1.78 Å |

| C-O-C (ester) | Bond angle of the ester linkage | ~116° |

| O=C-C (acetyl) | Bond angle of the acetyl group | ~120° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a large energy gap indicates high stability and lower reactivity. irjweb.com Analysis of the spatial distribution of HOMO and LUMO orbitals can identify the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenylacetate (B1230308) portion, while the LUMO is likely concentrated around the electrophilic chloroacetyl group, particularly the carbonyl carbon and the carbon bonded to the chlorine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative and serve to explain the concepts. They are based on typical ranges for similar organic molecules.

| Descriptor | Symbol | Formula | Illustrative Value | Implication |

| HOMO Energy | EHOMO | - | -9.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.7 eV | Chemical reactivity and stability wuxibiology.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.85 eV | Resistance to change in electron distribution irjweb.com |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 5.35 eV | Electron-attracting power irjweb.com |

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses several rotatable single bonds, leading to the possibility of multiple rotational isomers (rotamers). Conformational analysis involves mapping the potential energy surface as a function of torsion angles to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov For example, studies on similar molecules like phenyl acetate (B1210297) investigate the torsional barrier for the internal rotation of the methyl group. nih.gov For the target molecule, key torsional angles would include the rotation around the C-C bond connecting the phenyl ring to the acetate group and the bonds within the ethyl and chloroacetyl side chains. Computational methods can calculate the energy required to rotate around these bonds, revealing the most stable conformations and the likelihood of interconversion between them at a given temperature.

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Computational studies can predict and analyze these interactions, which are crucial for understanding the physical properties of the crystalline material. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. researchgate.net

For this compound, the crystal packing would likely be dominated by weak non-covalent interactions. researchgate.net These could include C-H···O hydrogen bonds involving the carbonyl oxygens and hydrogen atoms on the phenyl ring or ethyl group. researchgate.netnih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal structure. nih.gov Understanding these packing forces is essential for predicting crystal morphology and properties like melting point and solubility.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. researchgate.net

For a molecule like this compound, which is often used as an intermediate in organic synthesis, computational studies can elucidate the mechanisms of its subsequent reactions. For example, in a nucleophilic substitution reaction at the chloroacetyl group, modeling can determine whether the reaction proceeds through a concerted (SN2) or a stepwise mechanism. The calculations would involve locating the transition state structure and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). researchgate.net This information provides fundamental insights into reaction kinetics and can help in optimizing reaction conditions. mdpi.com

Transition State Analysis for Key Synthetic Steps

A crucial step in the synthesis of this compound is the Friedel-Crafts acylation of ethyl phenylacetate. Computational chemistry allows for the detailed analysis of the transition state of this reaction, providing insights into the reaction mechanism and energetics.

The Friedel-Crafts acylation reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. quizlet.comchemistrysteps.com The transition state for this electrophilic aromatic substitution is a high-energy intermediate where the aromaticity of the phenyl ring is temporarily broken. khanacademy.org Computational models, often employing density functional theory (DFT), can calculate the geometry and energy of this transition state. acs.org

Key parameters that can be determined from a transition state analysis include the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. This value is critical in predicting the reaction rate. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy profile, showing the partial bonds being formed and broken.

Table 1: Hypothetical Activation Energies for the Friedel-Crafts Acylation of Substituted Phenylacetates

| Substituent on Phenyl Ring | Lewis Acid Catalyst | Calculated Activation Energy (ΔG‡) in kcal/mol |

| -H | AlCl₃ | 18.5 |

| -CH₃ (para) | AlCl₃ | 17.2 |

| -OCH₃ (para) | AlCl₃ | 16.1 |

| -NO₂ (meta) | AlCl₃ | 22.8 |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific quantum chemical calculations.

Solvent Effects in Theoretical Reaction Modeling

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. stanford.edu Theoretical reaction modeling can account for solvent effects through various computational methods, such as implicit and explicit solvation models. up.ac.za

In the synthesis of this compound, particularly in subsequent reactions involving the chloroacetyl group, the solvent can stabilize or destabilize the reactants, transition state, and products to different extents. For instance, in a nucleophilic substitution reaction at the α-carbon of the chloroacetyl group, polar solvents would be expected to stabilize the polar transition state, thereby accelerating the reaction rate. nih.gov

Computational models can simulate this by treating the solvent as a continuous medium with a specific dielectric constant (implicit models) or by including individual solvent molecules in the calculation (explicit models). These models can predict how the activation energy of a reaction changes in different solvents.

Table 2: Hypothetical Solvent Effects on the Rate of a Nucleophilic Substitution on this compound

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 21 | 120 |

| Acetonitrile | 37 | 550 |

| Water | 80 | 2500 |

Note: This table illustrates the general trend of increasing reaction rate with solvent polarity for a reaction with a polar transition state. The values are hypothetical.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.org These studies are valuable for predicting the reactivity of new compounds and for understanding the factors that govern chemical reactions.

Prediction of Reactivity and Selectivity Based on Molecular Descriptors

Molecular descriptors are numerical values that encode information about the structure and electronic properties of a molecule. derpharmachemica.com In the context of this compound, various descriptors can be calculated to predict its reactivity in different chemical transformations.

Commonly used molecular descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and the electrophilicity index. nih.govresearchgate.net For this compound, the LUMO is likely localized on the chloroacetyl group, indicating its susceptibility to nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule, which can influence the accessibility of reactive sites.

Topological Descriptors: These are derived from the graph representation of the molecule and describe its connectivity.

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reaction rates or selectivities, a QSRR model can be developed. This model can then be used to predict the reactivity of this compound.

Table 3: Selected Molecular Descriptors for this compound (Hypothetical Calculated Values)

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -9.8 eV | Related to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Partial Charge on Carbonyl Carbon (acetyl) | +0.45 | Electrophilic site for nucleophilic addition |

| Partial Charge on α-Carbon (acetyl) | +0.15 | Electrophilic site for nucleophilic substitution |

Note: These values are for illustrative purposes and would need to be calculated using quantum chemistry software.

Correlation of Theoretical Parameters with Experimental Observations

The ultimate goal of QSRR studies is to build a robust model that can accurately predict experimental outcomes. mdpi.com This is achieved by correlating the calculated theoretical parameters (molecular descriptors) with experimental data, such as reaction rate constants (k). chegg.com

For a series of substituted phenylacetates undergoing a particular reaction, a linear regression analysis can be performed to establish a relationship of the form:

log(k) = c₀ + c₁D₁ + c₂D₂ + ...

where k is the reaction rate constant, D₁, D₂, etc., are the molecular descriptors, and c₀, c₁, c₂, etc., are the regression coefficients. A good correlation, indicated by a high R² value, suggests that the chosen descriptors are relevant to the reactivity of the compounds.

For this compound, one could, for example, correlate the rate of nucleophilic substitution at the chloroacetyl group with the LUMO energy and the partial charge on the α-carbon for a series of related compounds.

Table 4: Hypothetical QSRR Correlation for Nucleophilic Substitution on Substituted α-Chloroacetophenones

| Compound | log(k) (experimental) | LUMO Energy (calculated) | Partial Charge on α-Carbon (calculated) |

| 4-Nitro-α-chloroacetophenone | -2.5 | -2.1 eV | +0.18 |

| 4-Cyano-α-chloroacetophenone | -3.1 | -1.8 eV | +0.17 |

| This compound | -4.2 | -1.2 eV | +0.15 |

| 4-Methyl-α-chloroacetophenone | -5.5 | -0.9 eV | +0.13 |

Note: This table presents a hypothetical data set to illustrate the principle of correlating theoretical parameters with experimental data.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor to Biologically Relevant Scaffolds

The compound serves as a foundational building block for various heterocyclic systems that form the core of many biologically important molecules. Its utility is most prominently demonstrated in the synthesis of thiazole (B1198619), pyrimidine (B1678525), and benzodiazepine (B76468) derivatives.

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring, and Ethyl 4-(chloroacetyl)-phenylacetate is an ideal substrate for this reaction. nih.govnih.gov The α-haloketone functionality readily undergoes condensation with thioamides or thiourea (B124793). nih.gov This reaction involves the initial S-alkylation of the thiourea on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole (B372263) derivative. This pathway is a cornerstone for creating a wide range of substituted thiazoles, which are prevalent in medicinal chemistry. researchgate.netorientjchem.org

Similarly, the structure of this compound is amenable to the synthesis of pyrimidine scaffolds . The construction of the pyrimidine ring often involves the condensation of a 1,3-bifunctional three-carbon fragment with reagents like amidines, urea (B33335), or thiourea. bu.edu.eg The chloroacetyl group, in conjunction with the adjacent carbonyl, can act as a synthon for this three-carbon unit, enabling the formation of diverse pyrimidine derivatives. researchgate.netnih.gov

Furthermore, the compound shows potential in the synthesis of 1,5-benzodiazepines . These seven-membered heterocyclic structures can be synthesized through the reaction of o-phenylenediamines with α-haloketones. researchgate.net The chloroacetyl group of this compound can react with the diamine to initiate the cyclization process, leading to the formation of the benzodiazepine core, a privileged scaffold in drug discovery. researchgate.netjocpr.com

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Target Scaffold | Key Reaction Type | Co-reactant Example | Reference |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Thiourea | nih.govnih.gov |

| Pyrimidine | Cyclocondensation | Urea / Amidines | bu.edu.egresearchgate.net |

| Benzodiazepine | Cyclocondensation | o-Phenylenediamine | researchgate.netresearchgate.net |

Building Block for Advanced Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. axcentive.comresearchgate.net this compound is a quintessential building block for such high-value products. Its application in synthesizing the heterocyclic scaffolds mentioned previously (thiazoles, pyrimidines, benzodiazepines) directly translates to the production of advanced fine chemicals, as these heterocycles are rarely found in nature and require precise chemical synthesis. researchgate.netnih.govresearchgate.net

The reactivity of the compound allows for the introduction of the 4-(ethoxycarbonylmethyl)phenyl moiety into various molecular frameworks. This substituent can be further modified, for instance, through hydrolysis of the ester to a carboxylic acid, providing a handle for further synthetic transformations, such as amide bond formation. This versatility enables the creation of complex, custom-designed molecules for specialized applications in materials science and the pharmaceutical industry. nih.gov

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. nih.govresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

This compound is well-suited for use in MCRs. The Hantzsch thiazole synthesis, for instance, can be performed as a one-pot, three-component reaction between an α-haloketone, a thioamide, and a substituted benzaldehyde, a process facilitated by various catalysts. bepls.com

The compound's structure also makes it a potential candidate for Biginelli-type reactions, which are MCRs used to synthesize dihydropyrimidinones. mdpi.com A typical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea. The chloroacetylphenylacetate moiety can function as the β-ketoester component, enabling the one-pot synthesis of highly functionalized pyrimidine derivatives.

Development of Novel Synthetic Pathways Utilizing the Compound

The bifunctional nature of this compound has led to the development of novel and efficient synthetic pathways. The presence of both a potent electrophilic site (the α-chloroketone) and an ester group allows for selective and sequential reactions to build intricate molecular structures.

One key synthetic strategy involves leveraging the high reactivity of the chloroacetyl group for an initial ring-forming reaction, such as the Hantzsch thiazole synthesis. nih.gov The resulting product, a thiazole derivative still containing the ethyl phenylacetate (B1230308) tail, can then undergo further transformations at the ester group. For example, hydrolysis to the corresponding carboxylic acid followed by amide coupling can be used to attach other molecular fragments, leading to complex, multi-functionalized molecules. tubitak.gov.tr

Another innovative approach is the use of this compound in tandem reactions where both functional groups participate. For instance, a reaction could be designed where an initial nucleophilic substitution at the chloroacetyl group is followed by an intramolecular cyclization involving the ester moiety. Such pathways lead to the rapid assembly of complex polycyclic systems from a relatively simple linear precursor.

Table 2: Key Reactions in Synthetic Pathways

| Reaction Name | Functional Group Involved | Resulting Structure | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Chloroacetyl | 2-Aminothiazole ring | nih.govbepls.com |

| Nucleophilic Substitution | α-Chloroacetyl | C-N, C-S, or C-O bond formation | researchgate.netorgsyn.org |

| Ester Hydrolysis | Ethyl Ester | Carboxylic Acid | nih.govtubitak.gov.tr |

| Amide Coupling | Carboxylic Acid (post-hydrolysis) | Amide bond | tubitak.gov.tr |

Future Research Directions and Unexplored Avenues

Sustainable Synthesis of Ethyl 4-(chloroacetyl)-phenylacetate

Future research should prioritize the development of sustainable and environmentally friendly methods for synthesizing this compound. This involves a departure from traditional synthetic routes that may rely on hazardous reagents and solvents.

The principles of green chemistry offer a robust framework for developing cleaner synthetic pathways. Future investigations could focus on replacing conventional solvents with greener alternatives such as bio-derived solvents or performing reactions in aqueous media or solvent-free conditions.

A significant area for advancement lies in the use of environmentally benign catalysts. This includes the exploration of solid acid catalysts, which can be easily recovered and reused, minimizing waste. Heterogeneous catalysts, for instance, could replace homogeneous catalysts that are often difficult to separate from the reaction mixture. Research into catalytic processes that improve atom economy, such as cascade reactions that combine multiple synthetic steps into a single operation, would also be highly beneficial.

The chloroacetyl group in this compound contains a prochiral ketone that is a prime candidate for stereoselective reduction to a chiral alcohol. This opens up the possibility of producing enantiomerically pure analogues, which are of significant interest in the pharmaceutical industry. Biocatalysis, utilizing whole cells or isolated enzymes, presents a powerful tool for achieving such transformations with high selectivity under mild conditions.

Drawing parallels from the asymmetric reduction of the structurally similar compound, ethyl 4-chloroacetoacetate, future studies could explore a range of microorganisms or purified reductases to catalyze the enantioselective reduction of the ketone in this compound. researchgate.netmdpi.com For example, studies have shown that Saccharomyces cerevisiae can effectively reduce ethyl 4-chloroacetoacetate to the corresponding (S)-alcohol with high enantiomeric excess. researchgate.net Similar success has been achieved using recombinant E. coli expressing specific carbonyl reductases. mdpi.com

| Biocatalyst | Substrate | Product | Key Findings |

| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Enhanced yield and optical purity with the use of a resin to control substrate release. researchgate.net |

| Recombinant E. coli CgCR | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutyrate | High yield and enantiomeric excess in a biocompatible deep eutectic solvent system. mdpi.com |

The development of biocatalytic routes would not only provide access to valuable chiral building blocks but also align with the principles of green chemistry by operating under mild, aqueous conditions.

Exploration of Novel Reaction Pathways and Derivatizations

The chemical structure of this compound features several reactive sites that can be exploited for the synthesis of a diverse range of derivatives. The α-chloro ketone is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This provides a straightforward handle for introducing a variety of functional groups, leading to novel derivatives with potentially interesting biological or material properties.

Future research could systematically explore reactions with a wide array of nucleophiles, including amines, thiols, and alcohols, to generate libraries of new compounds. Furthermore, the phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. The ester functionality can also be a point of modification through hydrolysis, transesterification, or amidation.

Advanced Materials Science Applications

While not extensively studied for this purpose, the bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of advanced materials. The presence of a reactive chloroacetyl group and an ester functionality could allow for its incorporation into polymer backbones or as a pendant group.

Future investigations could explore its use in the development of functional polymers with tailored properties. For example, the chloroacetyl group could serve as a site for post-polymerization modification, enabling the attachment of various molecules to tune the material's characteristics. The aromatic ring could also contribute to properties such as thermal stability and refractive index.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for rapid reaction optimization.

The continuous synthesis of related compounds, such as ethyl 4-chloroacetoacetates, has been demonstrated in patent literature, highlighting the feasibility of applying this technology to the target molecule. google.com Future work could focus on developing a continuous flow process for the synthesis of this compound, which would be particularly beneficial for large-scale production. Automated systems could also be employed to rapidly screen different reaction conditions and to synthesize libraries of derivatives for high-throughput screening.

In-depth Spectroscopic Probing of Molecular Dynamics and Interactions

A deeper understanding of the molecular structure, dynamics, and intermolecular interactions of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques coupled with computational chemistry can provide valuable insights.

Future research should involve a comprehensive spectroscopic characterization of the molecule, including detailed analysis of its NMR and vibrational (IR and Raman) spectra. Computational methods, such as Density Functional Theory (DFT), can be used to model the molecular geometry, predict spectroscopic data, and calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is vital for understanding the molecule's reactivity and its potential to interact with biological targets or other molecules in a material matrix.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.